molecular formula C16H13FO4 B6408662 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261940-65-1

2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6408662
CAS RN: 1261940-65-1
M. Wt: 288.27 g/mol
InChI Key: BBDJBYNCTWWOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid (FMMB) is a chemical compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in most organic solvents, and has a melting point of about 97 °C. FMMB has been used in a variety of research applications, including synthesis, analysis, and biological studies.

Scientific Research Applications

2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and dyes. It has also been used in the analysis of organic compounds, as a reagent for the determination of enantiomeric purity, and in the synthesis of peptides. In addition, 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been used in biological studies, including the study of the mechanism of action of drugs, the study of enzyme kinetics, and the study of the metabolism of drugs.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% is not completely understood. However, it is known that 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% can act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It is also known that 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% can interact with other molecules, such as DNA, and can affect the expression of certain genes.
Biochemical and Physiological Effects
2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, and can affect the expression of certain genes. In addition, 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been shown to affect the metabolism of drugs, and can interact with DNA.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% in laboratory experiments is its solubility in most organic solvents. This makes it ideal for use in a variety of synthesis and analysis techniques. However, 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% is not suitable for use in biological studies, as it can interact with DNA and affect gene expression.

Future Directions

There are a number of potential future directions for the use of 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%. It could be used in the development of new drugs and pharmaceuticals, as it has been shown to interact with certain enzymes and affect gene expression. It could also be used in the synthesis of new organic compounds, as well as in the analysis of existing compounds. Additionally, 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% could be used in the study of the mechanism of action of drugs, the study of enzyme kinetics, and the study of the metabolism of drugs. Finally, 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.

Synthesis Methods

2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% can be synthesized using a variety of methods. The most common method is a condensation reaction between 3-fluoro-5-methoxybenzaldehyde and 6-methylbenzoic acid in the presence of anhydrous aluminum chloride. This reaction results in the formation of 2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% and methanol as a by-product. Other methods of synthesis include the use of an acid chloride or a Grignard reagent.

properties

IUPAC Name

2-(3-fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-4-3-5-13(14(9)15(18)19)10-6-11(16(20)21-2)8-12(17)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJBYNCTWWOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691515
Record name 3'-Fluoro-5'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methoxycarbonylphenyl)-6-methylbenzoic acid

CAS RN

1261940-65-1
Record name 3'-Fluoro-5'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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